molecular formula C20H30N2O2 B11377592 1-(Phenoxyacetyl)-2-(2-piperidin-1-ylethyl)piperidine

1-(Phenoxyacetyl)-2-(2-piperidin-1-ylethyl)piperidine

Cat. No.: B11377592
M. Wt: 330.5 g/mol
InChI Key: VLUAYSQKMVYHIC-UHFFFAOYSA-N
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Description

1-(Phenoxyacetyl)-2-(2-piperidin-1-ylethyl)piperidine is a complex organic compound characterized by the presence of a phenoxyacetyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenoxyacetyl)-2-(2-piperidin-1-ylethyl)piperidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the acylation of piperidine derivatives with phenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(Phenoxyacetyl)-2-(2-piperidin-1-ylethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Phenoxyacetyl)-2-(2-piperidin-1-ylethyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Phenoxyacetyl)-2-(2-piperidin-1-ylethyl)piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(Phenoxyacetyl)-2-(2-piperidin-1-ylethyl)piperidine: shares structural similarities with other piperidine derivatives, such as 1-(Phenoxyacetyl)piperidine and 2-(2-piperidin-1-ylethyl)piperidine.

Uniqueness

The unique combination of the phenoxyacetyl group and the piperidine ring in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

2-phenoxy-1-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C20H30N2O2/c23-20(17-24-19-10-3-1-4-11-19)22-15-8-5-9-18(22)12-16-21-13-6-2-7-14-21/h1,3-4,10-11,18H,2,5-9,12-17H2

InChI Key

VLUAYSQKMVYHIC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2CCCCN2C(=O)COC3=CC=CC=C3

Origin of Product

United States

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